

# Application of the Leicester Cough Questionnaire in Orvepitant Maleate Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Orvepitant Maleate** is a neurokinin-1 (NK-1) receptor antagonist investigated for the treatment of chronic refractory cough. A key patient-reported outcome (PRO) measure utilized in its clinical development is the Leicester Cough Questionnaire (LCQ). The LCQ is a validated, self-administered questionnaire designed to assess the impact of chronic cough on a patient's quality of life across three domains: physical, psychological, and social. This document provides detailed application notes and protocols for the use of the LCQ in the context of **Orvepitant Maleate** clinical trials, based on the publicly available data from the VOLCANO-1 and VOLCANO-2 studies.

## **Data Presentation**

The following tables summarize the quantitative data from the VOLCANO-1 and VOLCANO-2 clinical trials regarding the use of the Leicester Cough Questionnaire.

## **Table 1: Orvepitant Maleate Clinical Trial Overview**



| Trial Name | Phase | Study<br>Design                                                         | Patient<br>Population                               | Treatment<br>Arms                                                                                | Duration |
|------------|-------|-------------------------------------------------------------------------|-----------------------------------------------------|--------------------------------------------------------------------------------------------------|----------|
| VOLCANO-1  | 2     | Open-label,<br>pilot study                                              | 13 patients with chronic refractory cough           | Orvepitant 30<br>mg once daily                                                                   | 4 weeks  |
| VOLCANO-2  | 2b    | Randomized,<br>double-blind,<br>placebo-<br>controlled,<br>dose-ranging | 315 patients<br>with chronic<br>refractory<br>cough | - Placebo- Orvepitant 10 mg once daily- Orvepitant 20 mg once daily- Orvepitant 30 mg once daily | 12 weeks |

**Table 2: Leicester Cough Questionnaire (LCQ) Efficacy** 

**Data in Orvepitant Maleate Trials** 

| Trial Name | Treatment Arm                   | Outcome                                                                  | Result                                | p-value               |
|------------|---------------------------------|--------------------------------------------------------------------------|---------------------------------------|-----------------------|
| VOLCANO-1  | Orvepitant 30 mg                | Change in<br>Quality of Life                                             | Statistically significant improvement | Data not<br>specified |
| VOLCANO-2  | Orvepitant 30 mg<br>vs. Placebo | Placebo-<br>corrected<br>improvement in<br>LCQ total score<br>at Week 12 | 1.6 points                            | 0.009[1]              |

Note: Specific quantitative data for the Leicester Cough Questionnaire from the VOLCANO-1 trial are not detailed in the available publications, which only report a "statistically significant improvement" in quality of life.



# Experimental Protocols Leicester Cough Questionnaire (LCQ) Administration

The LCQ is a 19-item questionnaire assessing the impact of cough over the preceding two weeks. Each item is scored on a 7-point Likert scale. The total score ranges from 3 to 21, with higher scores indicating a better quality of life. A change of 1.3 points in the total score is considered clinically meaningful.

Protocol for Administration in a Clinical Trial Setting (based on VOLCANO-2):

• Timing of Administration: The LCQ should be administered at baseline (pre-dose) and at specified follow-up visits throughout the treatment period. In the VOLCANO-2 trial, the LCQ was completed by subjects in the clinic at baseline and at Weeks 2, 4, 8, and 12.

#### Patient Instructions:

- Patients should be instructed to complete the questionnaire based on their experiences over the previous two weeks.
- Ensure patients understand the 7-point Likert scale for each question, where a higher score generally indicates a better state.
- Provide a quiet and private environment for questionnaire completion to ensure patient confidentiality and thoughtful responses.

#### Data Collection:

- Completed questionnaires should be reviewed for completeness by clinical site staff.
- Data should be entered into the clinical trial database accurately.

### Scoring:

- The LCQ is divided into three domains: Physical (8 items), Psychological (7 items), and Social (4 items).
- The score for each domain is the sum of the item scores within that domain.



• The total LCQ score is the sum of the three domain scores.

### **VOLCANO-2 Clinical Trial Protocol Outline**

This protocol provides a general framework based on the design of the VOLCANO-2 study.

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- Patient Population: Adult patients with a diagnosis of chronic refractory cough.
- Inclusion Criteria (general):
  - History of chronic cough for at least one year.
  - Failure to respond to previous treatments for cough.
- Exclusion Criteria (general):
  - o Current or recent respiratory tract infection.
  - Other underlying lung diseases that could be the primary cause of the cough.
- Randomization and Blinding: Eligible patients are randomly assigned to one of the four treatment arms (placebo, 10 mg, 20 mg, or 30 mg Orvepitant) in a double-blind manner.
- Treatment: Patients self-administer the assigned treatment orally, once daily, for 12 weeks.
- Assessments:
  - Primary Endpoint: Objective measure of cough frequency (e.g., 24-hour ambulatory cough monitoring).
  - Secondary Endpoints:
    - Leicester Cough Questionnaire (LCQ)
    - Cough Severity Visual Analogue Scale (VAS)



- Urge-to-Cough VAS
- Safety and tolerability assessments (adverse event monitoring, clinical laboratory tests).
- Data Analysis: The change from baseline in the LCQ total score at Week 12 is compared between each Orvepitant dose group and the placebo group using appropriate statistical methods.

# Visualizations Signaling Pathway of Orvepitant Maleate





Click to download full resolution via product page

Caption: Orvepitant blocks Substance P from binding to the NK-1 receptor.

# **Experimental Workflow for the VOLCANO-2 Trial**





Click to download full resolution via product page

Caption: Workflow of the VOLCANO-2 clinical trial.



# Logical Relationship: LCQ in Orvepitant Efficacy Assessment



Click to download full resolution via product page

Caption: LCQ as a measure of Orvepitant's impact on quality of life.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. nerretherapeutics.com [nerretherapeutics.com]
- To cite this document: BenchChem. [Application of the Leicester Cough Questionnaire in Orvepitant Maleate Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609775#application-of-the-leicester-cough-questionnaire-in-orvepitant-maleate-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com